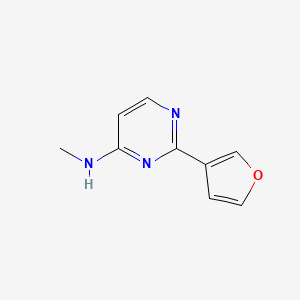

2-(furan-3-yl)-N-methylpyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . The specific molecular structure of “2-(furan-3-yl)-N-methylpyrimidin-4-amine” is not available in the retrieved information.Chemical Reactions Analysis

The chemical reactions involving furan compounds can be complex. For instance, the further oligomerization of certain furan compounds proceeds through the addition of hydrated derivatives, thus forming ether or ester bonds, in some cases along with the side processes of decarboxylation .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

One significant application involves the synthesis of functionalized heterocyclic compounds. For instance, the furan-2,3-dione and thiosemicarbazones combine to yield 1-methylenaminopyrimidine-2-thione derivatives, highlighting a route for synthesizing pyrimidine-thiones, which are valuable in various chemical syntheses and potential pharmaceutical applications (Akçamur et al., 1988).

Antitumor Activities

Compounds related to "2-(furan-3-yl)-N-methylpyrimidin-4-amine" have shown potential in antitumor activities. A series of 2-aminofuro(2,3-d)yrimidin-4(3H)-one derivatives exhibited notable in vitro antitumor activities, with specific compounds showing significant inhibition activities against A459 cells, indicating their potential in cancer treatment research (胡扬根 et al., 2012).

Catalytic Transformations

The catalytic transformation of furan amines into pyrrole and pyrrolidine homologs is another application area. This process involves hydrogenation over a platinum catalyst, resulting in high yields of 85–95%. Such transformations are crucial for synthesizing novel organic compounds with potential applications in drug development and materials science (Bel'skii, 1962).

Development of Energetic Materials

Research into 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan has led to the synthesis of insensitive energetic materials. These materials, synthesized from a combination of 1,2,5- and 1,2,4-oxadiazole rings, showcase moderate thermal stabilities and insensitivity towards impact and friction, indicating their potential use in safer energetic materials (Yu et al., 2017).

Selective Inhibitors for EAAT3

A specific derivative, identified through screening, showed a more than 20-fold preference for inhibition of excitatory amino acid transporter subtype 3 (EAAT3) over other subtypes. This selectivity opens new avenues for neurological research, especially in the context of diseases associated with EAAT3 dysfunction (Wu et al., 2019).

Catalytic Synthesis of 1-Methylpyrrole

The catalytic synthesis of 1-methylpyrrole through the dehydration of furan with methylamine highlights the potential of "this compound" in facilitating the synthesis of pyrrole derivatives. This synthesis route emphasizes the importance of specific catalysts in achieving high yields and presents a method for producing pyrrole derivatives efficiently (Shen Zhen-lu, 2002).

Zukünftige Richtungen

The future directions for furan compounds involve a switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The main purpose of this shift is to show the spectacular range of compounds that can be economically synthesized from biomass via furan platform chemicals .

Eigenschaften

IUPAC Name |

2-(furan-3-yl)-N-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-10-8-2-4-11-9(12-8)7-3-5-13-6-7/h2-6H,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGSZQZRPGDTJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2677803.png)

![N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2677809.png)

![3-[3-Oxo-4-(2-phenylethyl)-3,4-dihydroquinoxalin-2-yl]propanoic acid](/img/structure/B2677814.png)

![ethyl 2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2677817.png)

![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/no-structure.png)